Bis(4-bromophenyl)glycolic acid
Overview
Description
Bis(4-bromophenyl)glycolic acid (BBGA) is a brominated phenolic compound that has been used in scientific research for a variety of applications. BBGA is a highly reactive compound that is used in organic synthesis to produce a wide range of organic compounds, including pharmaceuticals, polymers, and dyes. BBGA has also been used as a chemical reagent in biochemical and physiological studies due to its ability to interact with a variety of biomolecules.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Bis(4-bromophenyl)glycolic acid derivatives have been investigated for their potential in antimicrobial and antifungal applications. For instance, a study involved synthesizing a series of compounds derived from bis(4,5-diphenylimidazol-2-yl-phenyl)glycols, which showed notable antimicrobial and antifungal properties (Linga goud, Ramesh, Ashok, & Prabhakar Reddy, 2015).
Photolabile Protecting Group for Aldehydes and Ketones
Another research application involves the synthesis of photolabile protecting groups derived from bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol. These compounds demonstrate stability under acidic and basic conditions and are efficiently cleaved by light, suggesting utility in sensitive chemical processes (Kantevari, Narasimhaji, & Mereyala, 2005).
Polymeric Electrolyte Membrane for Fuel Cells
This compound derivatives have also been used in synthesizing high-molecular-weight fluorinated poly(aryl ether) with a 4-bromophenyl pendant group. The resultant polymers, with excellent thermal, oxidative, and dimensional stability, have potential as polymeric electrolyte membranes in fuel cell applications (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).
Fluorescence Spectroscopy
In fluorescence spectroscopy, bis(ortho- and para-carbonyl)phenyl glycols, related compounds, have been synthesized and characterized. These compounds help in understanding the role of Na+ ions in fluorescence spectroscopy, contributing to the field of analytical chemistry (Tuncer & Erk, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Bis(4-bromophenyl)glycolic acid, also known as 2,2-bis(4-bromophenyl)-2-hydroxyacetic acid, is a compound that is often used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM coupling reaction . This reaction is a key process in the synthesis of complex organic compounds, and it involves the formation of new carbon–carbon bonds . The downstream effects of this reaction can include the creation of new organic compounds with a wide range of potential applications .
Pharmacokinetics
It’s known that the compound can be analyzed by reverse phase (rp) hplc method . This suggests that the compound has certain properties that allow it to be separated and identified using this technique .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This can lead to the synthesis of a wide range of complex organic compounds .
Properties
IUPAC Name |
2,2-bis(4-bromophenyl)-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O3/c15-11-5-1-9(2-6-11)14(19,13(17)18)10-3-7-12(16)8-4-10/h1-8,19H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCOZCRYTQNSBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C(=O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184756 | |
Record name | Bis(4-bromophenyl)glycolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30738-49-9 | |
Record name | 4-Bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30738-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-bromophenyl)glycolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030738499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-bromophenyl)glycolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-bromophenyl)glycolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(4-BROMOPHENYL)GLYCOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBP1E0BH2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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